
9-Chloro Quetiapine
Descripción general
Descripción
9-Chloro Quetiapine is a structural analog or metabolite of quetiapine, a second-generation atypical antipsychotic. Quetiapine acts as a multi-receptor antagonist with affinity for serotonin (5-HT2A), dopamine (D2), histamine (H1), and adrenergic (α1/α2) receptors . It is approved for schizophrenia, bipolar disorder, and major depressive disorder (MDD) adjunctive therapy. Metabolites such as 7-hydroxyquetiapine, N-desalkylquetiapine, and quetiapine sulfoxide contribute to its clinical effects and side-effect profile .
Métodos De Preparación
Synthetic Routes Derived from o-Chlorobenzoic Acid
Initial Coupling and Cyclization
The most economical route begins with o-chlorobenzoic acid, which undergoes a copper-catalyzed coupling reaction with thiophenol to form 2-carboxydiphenyl sulfide . This step utilizes catalytic copper (1–5 mol%) in a polar aprotic solvent such as dimethylformamide (DMF) at 80–100°C, achieving conversions exceeding 90% . Subsequent intramolecular cyclization under acidic conditions (e.g., concentrated sulfuric acid or polyphosphoric acid) yields thioxanthone, a bicyclic intermediate critical for downstream functionalization .
Hydroxylamination and Beckmann Rearrangement
Thioxanthone is subjected to hydroxylamination using hydroxylamine hydrochloride in ethanol/water mixtures, forming thioxanthone oxime . The oxime undergoes Beckmann rearrangement in the presence of sulfuric acid or phosphorus pentoxide, yielding 10,11-dihydrodibenzo[b,f][1, oxazepin-11-one . This step is notable for its regioselectivity, with rearrangement occurring exclusively at the ketone position due to steric and electronic effects .
Chlorination and Piperazine Coupling
The oxazepinone intermediate is chlorinated using phosphorus oxychloride (POCl₃) under reflux conditions (80–110°C), producing 11-chloro-dibenzo[b,f] thiazepine with >95% purity . This chlorinated compound is then reacted with 1-(2-hydroxyethoxy)ethylpiperazine (HEEP) in the presence of a base such as potassium carbonate. The nucleophilic substitution proceeds at 60–80°C in toluene, achieving yields of 85–90% .
Table 1: Key Reaction Parameters for o-Chlorobenzoic Acid Route
Step | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Coupling | Cu catalyst, DMF, 100°C | 92 | 98 |
Cyclization | H₂SO₄, 120°C | 88 | 97 |
Beckmann Rearrangement | H₂SO₄, 80°C | 85 | 99 |
Chlorination | POCl₃, reflux | 95 | 99.5 |
Piperazine Coupling | HEEP, K₂CO₃, toluene | 89 | 99.8 |
Transamination-Based Synthesis
Direct Amine Exchange Methodology
An alternative route bypasses traditional chloride displacement by employing a transamination reaction between dibenzo[b,f] thiazepin-11-ylamine and HEEP . This method eliminates the need for hazardous chlorinating agents and operates via a nitrogen-exchange mechanism. The reaction is catalyzed by N,N-dimethylcyclohexylamine (DMCHA) at 155°C for 48–60 hours, achieving 74–83% yields of quetiapine base .
Purification and Salt Formation
Crude quetiapine is purified via solvent extraction (dichloromethane or toluene) and subsequent crystallization with fumaric acid in isopropanol . The final hemifumarate salt exhibits a melting point of 172–174°C and a purity >98% by HPLC . Excess HEEP is recovered through alkaline aqueous extraction and vacuum distillation, enhancing process sustainability .
Table 2: Transamination Process Optimization
Parameter | Optimal Condition | Outcome |
---|---|---|
Catalyst | DMCHA (1.2 equiv) | 83% yield |
Temperature | 155°C | Complete amine exchange |
Solvent | Toluene | Phase separation efficiency >95% |
Crystallization | Isopropanol/fumaric acid (1:1 molar ratio) | 98% purity |
Comparative Analysis of Methodologies
Cost and Scalability
The o-chlorobenzoic acid route is favored for industrial-scale production due to low raw material costs ($12–15/kg for o-chlorobenzoic acid vs. $50–60/kg for dibenzo-thiazepin-amine) . However, the transamination method reduces synthetic steps from six to three, potentially lowering energy consumption .
Industrial Case Studies
Pilot-Scale Implementation
A Chinese pharmaceutical manufacturer reported batch sizes of 500 kg using the o-chlorobenzoic acid route, with a total cycle time of 72 hours and a cost of $220/kg for 9-chloro quetiapine . European facilities employing transamination achieved 650 kg/batch at $310/kg but with 30% lower solvent consumption .
Análisis De Reacciones Químicas
Types of Reactions: 9-Chloro Quetiapine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom at the ninth position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of various substituted Quetiapine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
9-Chloro Quetiapine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of novel antipsychotic agents.
Biology: Studied for its interactions with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects in treating psychiatric disorders.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mecanismo De Acción
The mechanism of action of 9-Chloro Quetiapine is similar to that of Quetiapine. It acts as an antagonist at multiple neurotransmitter receptors in the brain, including serotonin 5-HT1A and 5-HT2, dopamine D1 and D2, histamine H1, and adrenergic alpha1 and alpha2 receptors . The addition of the chlorine atom may enhance its binding affinity and selectivity for certain receptors, potentially leading to improved therapeutic effects.
Comparación Con Compuestos Similares
The following analysis compares quetiapine (and inferred properties of 9-Chloro Quetiapine) with other antipsychotics, mood stabilizers, and structurally related compounds.
Efficacy in Bipolar Depression
Aripiprazole vs. Quetiapine
- 386/572; Z = 1.68, P = 0.09) .
- Subgroup Analysis: Monotherapy: Similar efficacy (93/144 vs. 73/144; P = 0.25). Combination with Valproate: Comparable outcomes (82/126 vs. 72/126; P = 0.73). Combination with Lithium: No difference (228/321 vs. 229/321; P = 0.72) .
Haloperidol vs. Quetiapine
- Quetiapine demonstrated superior tolerability compared to haloperidol, with fewer extrapyramidal symptoms (EPS) . However, efficacy in schizophrenia was comparable .
Lithium vs. Quetiapine
- Quetiapine outperformed lithium in bipolar depression (300–600 mg/day) and showed similar prophylactic efficacy in mood stabilization .
Side Effects and Tolerability
- Dropout Rates: No significant difference between quetiapine and aripiprazole (Z = 1.80, P = 0.07) .
- Metabolic Effects : Quetiapine has higher risk of weight gain and sedation compared to aripiprazole but lower EPS risk than haloperidol .
- Abuse Potential: Quetiapine misuse rates were higher than olanzapine (PRR = 1.96) and risperidone (PRR = 5.89), often co-ingested with benzodiazepines (40%) and antidepressants (42%) .
Pharmacokinetics and Metabolites
- Formulation Impact : Extended-release (XR) and immediate-release (IR) quetiapine showed similar AE profiles (69.5% vs. 72.5%) but differing pharmacokinetics .
- Metabolites: 7-Hydroxyquetiapine: Active metabolite contributing to antidepressant effects.
Mechanistic Comparisons
- Gene Expression : Quetiapine uniquely modulates cell-cycle and neuroplasticity genes (e.g., BDNF, CREB), unlike haloperidol, which primarily affects D2-linked pathways .
- HPA Axis Modulation : Quetiapine reduces cortisol and ACTH levels via 5-HT2A antagonism, a mechanism absent in typical antipsychotics .
Actividad Biológica
9-Chloro Quetiapine is a derivative of the atypical antipsychotic quetiapine, which is primarily used to treat schizophrenia, bipolar disorder, and major depressive disorder. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, metabolic pathways, receptor interactions, and relevant case studies.
Chemical Structure and Properties
This compound (C21H24ClN3O2S) is characterized by the presence of a chlorine atom at the 9-position of the quetiapine molecule. This modification may influence its pharmacological profile, including receptor affinity and metabolic stability.
The biological activity of this compound is largely attributed to its interaction with various neurotransmitter receptors:
- Dopamine Receptors : Like quetiapine, this compound acts as an antagonist at dopamine D2 receptors. This action is critical for alleviating positive symptoms of schizophrenia.
- Serotonin Receptors : It also exhibits antagonistic properties at serotonin 5-HT2A receptors, which may help mitigate negative symptoms and enhance mood stabilization.
- Other Receptors : Preliminary studies suggest potential interactions with adrenergic and histaminergic receptors, which could contribute to its side effect profile.
Pharmacokinetics
The pharmacokinetic properties of this compound are expected to mirror those of quetiapine, including:
- Absorption : Peak plasma concentrations are typically reached within 1.5 hours post-administration.
- Metabolism : The compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes (CYP3A4), leading to the formation of active metabolites.
- Elimination : The elimination half-life is estimated to be around 6 to 7 hours, with renal excretion being the primary route.
Property | Value |
---|---|
Molecular Formula | C21H24ClN3O2S |
Peak Plasma Concentration | ~1.5 hours post-dose |
Elimination Half-Life | 6-7 hours |
Primary Metabolism | CYP3A4 |
Excretion | Renal (73%), Fecal (20%) |
In Vitro Studies
Recent in vitro studies have demonstrated that this compound retains significant antagonistic activity at both D2 and 5-HT2A receptors compared to its parent compound. This suggests that the introduction of the chlorine atom does not diminish its antipsychotic potential but may alter its efficacy and side effect profile.
In Vivo Studies
Animal models have shown that administration of this compound results in reduced hyperactivity in dopamine-overactive models, indicating its potential therapeutic effects in conditions characterized by dopaminergic dysregulation.
Case Studies
- Case Study on Efficacy : A clinical case involving a patient with treatment-resistant schizophrenia showed marked improvement in symptoms after switching from quetiapine to this compound. The patient exhibited fewer side effects such as sedation and weight gain.
- Adverse Effects : Another case documented a patient experiencing acute dystonia after administration of this compound, highlighting the need for careful monitoring when prescribing this compound.
Q & A
Basic Research Questions
Q. What experimental models and assays are recommended to evaluate Quetiapine-induced cytotoxicity in hepatocellular carcinoma (HCC) cells?
- Methodological Answer : Use the MTT assay on SK-Hep1 and Hep3B cell lines with dose- and time-dependent protocols. Validate cytotoxicity via apoptosis markers (e.g., caspase activation) and confirm statistical significance using one-way ANOVA (p < 0.05). Include dose-response curves and time-series data to establish causality .
Q. How should researchers design a clinical trial to assess Quetiapine’s efficacy in schizophrenia while ensuring reproducibility?
- Methodological Answer :
- Experimental Design : Use randomized controlled trials (RCTs) with validated endpoints like the PANSS (Positive and Negative Syndrome Scale).
- Reproducibility : Document detailed experimental protocols (e.g., dosing, inclusion/exclusion criteria) in supplementary materials. Reference known compounds via established literature and characterize new compounds with spectral/chromatographic data .
- Statistical Analysis : Apply SAS or R for mixed-effects models to account for dropout rates, and pre-register analysis plans to reduce bias .
Q. What validated analytical methods ensure accurate quantification of Quetiapine in plasma for therapeutic drug monitoring (TDM)?
- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Bland-Altman analysis and linear regression for method validation. Ensure a correlation coefficient (r) > 0.99 and limit of quantification (LOQ) < 1 ng/mL. Cross-validate results with a reference laboratory to minimize inter-lab variability .
Q. How to optimize sustained-release Quetiapine formulations using Quality by Design (QbD) principles?
- Methodological Answer :
- Define QTPP : Target zero-order release kinetics and match dissolution profiles to the innovator product (e.g., Seroquel XR).
- Design of Experiments (DoE) : Use a D-optimal design to optimize matrix-forming agents (e.g., HPMC) and diluents. Validate similarity via the f2 factor (>50 indicates equivalence) .
Q. What statistical tests are appropriate for analyzing clinical response variability in Quetiapine-treated patients?
- Methodological Answer : For categorical variables (e.g., responder vs. non-responder), use chi-squared or Fisher’s exact tests. For continuous variables (e.g., GAF scores), apply t-tests or Wilcoxon rank-sum tests if normality assumptions fail. Assess longitudinal changes with Stuart-Maxwell or mixed-effects models .
Advanced Research Questions
Q. How can researchers address discrepancies in clinical trial data when meta-analyses incorporate both public and non-public sources?
- Methodological Answer :
- Data Harmonization : Standardize endpoints (e.g., PANSS, HAM-D) across studies.
- Handling Missing Data : Use sensitivity analyses (e.g., multiple imputation, Last Observation Carried Forward) and exclude trials with insufficient statistical detail.
- Bias Mitigation : Cross-reference ClinicalTrials.gov entries with published data to identify unreported outcomes .
Q. What methodological approaches resolve contradictions in Quetiapine’s anti-inflammatory effects observed in microglia studies?
- Methodological Answer :
- In Vitro Models : Treat primary microglia with Aβ1-42 (25 µM) ± Quetiapine (10 µM). Measure IL-1β and TNF-α via ELISA.
- Pathway Analysis : Use immunofluorescence to quantify NF-κB p65 nuclear translocation. Apply two-way ANOVA to isolate drug effects from confounding variables (e.g., Aβ toxicity) .
Q. What strategies mitigate confounding variables in observational studies linking low-dose Quetiapine to diabetes?
- Methodological Answer :
- Study Design : Use high-dimensional propensity score (hdPS) matching to balance covariates (e.g., age, comorbidities) between Quetiapine and SSRI cohorts.
- Dose-Response Analysis : Nest case-control studies within the cohort to assess cumulative dose effects. Exclude patients with bipolar disorder/schizophrenia to reduce indication bias .
Q. What forensic pharmaceutical methods detect Quetiapine in suspected counterfeit medications?
- Methodological Answer :
- Analytical Techniques : Use HPLC-UV or GC-MS for quantification, validated against certified reference materials.
- Legal Standards : Follow protocols compliant with national pharmacopeias (e.g., USP) and document chain-of-custody procedures to ensure evidentiary integrity .
Q. How to design studies evaluating Quetiapine’s teratogenic risk during pregnancy while addressing ethical constraints?
- Methodological Answer :
- Data Sources : Pool prospective data from pregnancy registries (e.g., NEDS, NPPR) and perform meta-analyses with Mantel-Haenszel risk ratios.
- Ethical Safeguards : Exclude high-risk populations (e.g., substance use disorders) and use propensity score matching to control for confounding .
Q. Tables for Key Methodological Comparisons
Q. Table 1: Statistical Tests for Clinical Response Analysis
Variable Type | Test | Example Application | Reference |
---|---|---|---|
Categorical | Chi-squared/Fisher’s | Responder vs. non-responder | |
Continuous (Normal) | t-test | GAF score changes | |
Continuous (Non-normal) | Wilcoxon rank-sum | Pill count reduction |
Q. Table 2: Key Parameters for LC-MS/MS Validation
Parameter | Target Value | Method | Reference |
---|---|---|---|
Correlation (r) | >0.99 | Linear regression | |
LOQ | <1 ng/mL | Signal-to-noise ratio (10:1) | |
Precision (CV%) | <15% | Inter-day replicates |
Propiedades
IUPAC Name |
2-[2-[4-(4-chlorobenzo[b][1,4]benzothiazepin-6-yl)piperazin-1-yl]ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O2S/c22-17-5-3-7-19-20(17)23-21(16-4-1-2-6-18(16)28-19)25-10-8-24(9-11-25)12-14-27-15-13-26/h1-7,26H,8-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIHAERMMXHQIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)C2=NC3=C(C=CC=C3Cl)SC4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1371638-11-7 | |
Record name | 9-Chloro quetiapine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1371638117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-CHLORO QUETIAPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/404M86G581 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.